(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a cyclopropyl-amino group and a benzyl ester moiety. The compound’s synthesis involves key strategies such as diazocarbonyl insertion reactions and acetylation, as reported for structurally related pyrrolidine-1-carboxylic acid benzyl esters . Its cyclopropane ring introduces conformational rigidity, which may enhance binding specificity to biological targets like cysteine proteases .
Properties
IUPAC Name |
benzyl (3S)-3-[(2-aminoacetyl)-cyclopropylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c18-10-16(21)20(14-6-7-14)15-8-9-19(11-15)17(22)23-12-13-4-2-1-3-5-13/h1-5,14-15H,6-12,18H2/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMAWYXBSOEML-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2CCN(C2)C(=O)OCC3=CC=CC=C3)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1N(C2CC2)C(=O)CN)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-3-[(2-Amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring, an amino-acetyl group, and a benzyl ester moiety, contributing to its unique biological interactions. Its molecular formula is with a molecular weight of approximately 341.41 g/mol. The structural complexity suggests multifaceted interactions within biological systems.
Pharmacological Effects
Research indicates that compounds with similar structures often exhibit various pharmacological effects, including:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may protect cells from oxidative stress.
- Neuroprotective Effects : Analogous compounds have been reported to modulate neurotransmitter systems, suggesting potential neuroprotective properties.
- Anticancer Activity : Preliminary studies indicate that derivatives may inhibit cancer cell proliferation through multiple mechanisms.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Binding : Molecular docking studies suggest effective binding to various biological targets, crucial for understanding its mechanism of action.
- Quantitative Structure-Activity Relationship (QSAR) : Computational models predict its activity spectrum and help identify potential therapeutic applications.
Study on Antioxidant Properties
A study demonstrated that the compound effectively reduced oxidative stress markers in cellular models. This suggests a protective role against cellular damage caused by free radicals.
Neuroprotective Effects
Research involving animal models indicated that the compound could enhance cognitive function and protect against neurodegenerative conditions. It modulates neurotransmitter levels, particularly acetylcholine and dopamine.
Anticancer Activity
In vitro studies revealed that this compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Synthesis Pathways
The synthesis of this compound can be achieved through several methods:
- Starting Materials : Typically synthesized from readily available amino acids and cyclopropyl derivatives.
- Reaction Conditions : Careful control of reaction conditions is essential to optimize yield and purity.
Potential Applications
Given its diverse biological activities, this compound holds promise for various therapeutic applications:
- Neurodegenerative Diseases : Potential use in treatments for Alzheimer's and Parkinson's diseases.
- Cancer Therapy : Development as an anticancer agent targeting specific pathways.
- Oxidative Stress Disorders : Application in conditions related to oxidative damage.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a family of pyrrolidine-1-carboxylic acid benzyl esters with varying substituents. Below is a comparative analysis of its structural and functional attributes:
Table 1: Structural and Functional Comparison of Key Analogues
Physicochemical Properties and Stability
- Molecular Weight : The target compound’s molecular weight is estimated at ~318–361 g/mol, comparable to its tert-butyl and carboxymethyl analogues .
- Solubility : Benzyl esters generally exhibit lower aqueous solubility than ethyl or tert-butyl esters due to hydrophobicity .
- Stability : Cyclopropane rings enhance metabolic stability but may increase synthetic complexity .
Q & A
Q. What are the recommended synthetic routes for preparing (S)-3-[(2-amino-acetyl)-cyclopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester?
Methodological Answer: The synthesis of benzyl ester derivatives typically involves coupling reactions or esterification under controlled conditions. For structurally similar compounds (e.g., pyrrolidine-carboxylic acid esters), a multi-step approach is often employed:
Cyclopropane ring formation : Use [2+1] cyclopropanation reactions with diazo compounds or transition-metal catalysis to introduce the cyclopropyl group.
Amide bond formation : Activate the carboxylic acid moiety (e.g., via HOBt/EDCI coupling) to react with the 2-aminoacetyl group.
Esterification : Protect the pyrrolidine nitrogen with a benzyl group using benzyl chloroformate or similar reagents.
Refer to analogous syntheses of benzyl esters in antimalarial research, where N-Boc-protected amino acids are used as precursors .
Q. Key Considerations :
- Monitor stereochemistry using chiral HPLC to confirm the (S)-configuration .
- Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) to remove unreacted starting materials.
Q. How should researchers address purification challenges for this compound, particularly in separating stereoisomers?
Methodological Answer: Impurities or co-eluting epimers (common in cyclopropane-containing compounds) can be resolved using:
- Chiral stationary phases (e.g., Chiralpak AD-H or OD-H columns) with hexane/isopropanol mobile phases .
- Crystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate the desired stereoisomer.
- Analytical validation : Confirm purity via -NMR (e.g., diastereotopic proton splitting) and LC-MS (high-resolution mass for molecular ion confirmation).
Q. How can the stability of this compound be systematically evaluated under varying experimental conditions?
Methodological Answer: Design stability studies to assess:
- Thermal stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; analyze degradation via HPLC.
- Photostability : Expose to UV (254 nm) and visible light; monitor for benzyl ester hydrolysis or cyclopropane ring opening.
- pH dependence : Dissolve in buffers (pH 3–9) and track hydrolysis kinetics using -NMR or LC-MS.
Q. Key Findings from Analogous Compounds :
- Benzyl esters are prone to hydrolysis in acidic/basic conditions; store at 2–8°C in inert atmospheres to prolong shelf life .
- Cyclopropane rings may undergo ring-opening under strong oxidizing conditions; avoid peroxides during handling .
Q. What strategies are recommended for resolving contradictions in reported solubility or reactivity data?
Methodological Answer: Discrepancies often arise from variations in:
- Crystallinity : Use differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility.
- Hydration state : Characterize via thermogravimetric analysis (TGA) or Karl Fischer titration.
- Experimental protocols : Standardize solvent systems (e.g., DMSO for stock solutions) and temperature controls.
Case Study : For a related pyrrolidine derivative, conflicting solubility in DMSO was resolved by pre-drying the compound and using anhydrous solvents .
Q. How can researchers investigate the biological mechanism of action for this compound, given its structural features?
Methodological Answer:
- Enzyme inhibition assays : Test against cysteine proteases (e.g., cathepsin B) due to the 2-aminoacetyl moiety’s potential as a zinc-binding group .
- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with target proteins, focusing on the cyclopropane’s steric effects.
- Cellular uptake studies : Label the compound with or fluorescent tags to track intracellular localization.
Q. What advanced spectroscopic techniques are critical for characterizing this compound’s stereochemistry?
Methodological Answer:
- X-ray crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ether into dichloromethane).
- Circular dichroism (CD) : Correlate Cotton effects with known (S)-configured analogs to confirm stereochemistry.
- NOESY NMR : Identify spatial proximity between the cyclopropane and pyrrolidine protons to validate 3D structure.
Reference : A 2023 study resolved a similar pyrrolidine derivative’s stereochemistry using Cu-Kα X-ray radiation (space group P222) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
